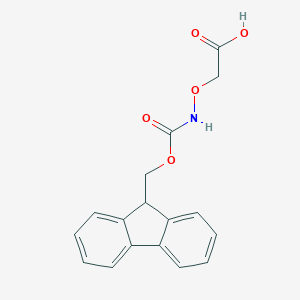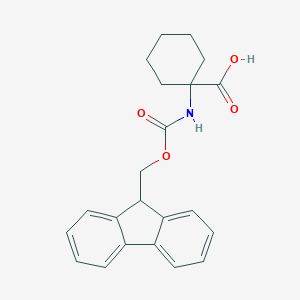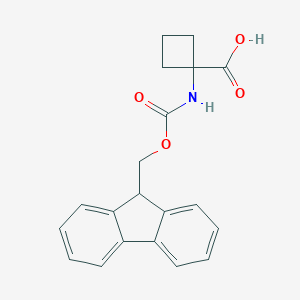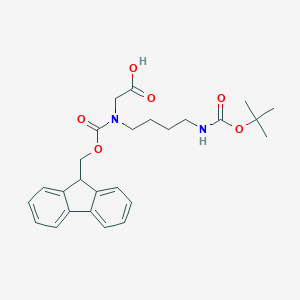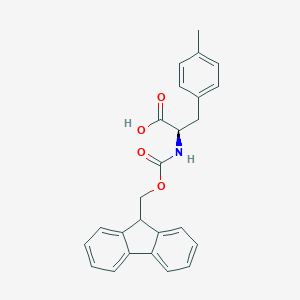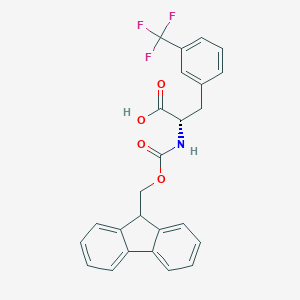
Fmoc-L-3-Trifluoromethylphenylalanine
Vue d'ensemble
Description
Fmoc-L-3-Trifluoromethylphenylalanine is a chemical compound with the molecular formula C25H20F3NO4. It is also known as Fmoc-Phe(3-CF3)-OH, Fmoc-L-Phe(3-trifluoromethyl)-OH, and Fluorenylmethoxycarbonyl-L-3-trifluoromethylphenylalanine .
Physical And Chemical Properties Analysis
Fmoc-L-3-Trifluoromethylphenylalanine has a molecular weight of 455.4 g/mol. Unfortunately, the search results did not provide further information on the physical and chemical properties of this compound.
Applications De Recherche Scientifique
-
pH-Controlled Ambidextrous Gelation
- Field : Material Science
- Application : Fmoc-functionalized amino acids, such as Fmoc-L-lysine, have been used to construct hydrogels . These hydrogels find a wide range of applications .
- Method : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] is achieved as a low molecular weight gelator (LMWG) . The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
-
Self-Assembly of Fmoc-Dipeptides
- Field : Biochemistry
- Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
- Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .
- Results : The study found that the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
-
pH-Controlled Ambidextrous Gelation with Additional Fmoc Moiety
- Field : Material Science
- Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Method : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] is achieved as a low molecular weight gelator (LMWG) . The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
-
3D Culture of Differentiated and Mesenchymal Stem Cells
- Field : Biomedical Engineering
- Application : Hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels have been used for 3D culture of differentiated and mesenchymal stem cells .
- Method : The hydrogel is formed through the self-assembly of Fmoc-phenylalanine-valine, forming supramolecular nanostructures and their three-dimensional networks .
- Results : The study found that these hydrogels provide a suitable environment for the 3D culture of differentiated and mesenchymal stem cells .
-
Target Transformations
- Field : Organic Chemistry
- Application : Fmoc-functionalized amino acids are used in target transformations, which are selected to enable the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols .
- Method : The method involves the use of Fmoc-functionalized amino acids in target transformations to drastically shorten the synthesis of a drug molecule or a major class of biologically active compounds .
- Results : The use of Fmoc-functionalized amino acids in target transformations has been found to be effective in simplifying the synthesis process of biologically active compounds .
-
3D Culture of Differentiated and Mesenchymal Stem Cells
- Field : Biomedical Engineering
- Application : Hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels have been used for 3D culture of differentiated and mesenchymal stem cells .
- Method : The hydrogel is formed through the self-assembly of Fmoc-phenylalanine-valine, forming supramolecular nanostructures and their three-dimensional networks .
- Results : The study found that these hydrogels provide a suitable environment for the 3D culture of differentiated and mesenchymal stem cells .
Orientations Futures
While the search results did not provide specific future directions for Fmoc-L-3-Trifluoromethylphenylalanine, it’s worth noting that research into similar compounds is ongoing. For example, FLT3 inhibitors, which are often used in the treatment of acute myeloid leukemia, are a current area of research . These inhibitors are being developed to improve survival rates and overcome resistance issues. Novel agents and multitarget strategies are being explored .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942734 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Trifluoromethylphenylalanine | |
CAS RN |
205526-27-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



